molecular formula C18H13N5O2 B2544076 6-(2-oxo-2-phenylethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863018-71-7

6-(2-oxo-2-phenylethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Numéro de catalogue: B2544076
Numéro CAS: 863018-71-7
Poids moléculaire: 331.335
Clé InChI: OGDRVDIFCVTTEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(2-oxo-2-phenylethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS: 863019-49-2) is a triazolopyrimidinone derivative with a molecular formula of C₁₉H₁₅N₅O₂ (MW: 345.35 g/mol). Its structure features:

  • A 3-phenyl group attached to the triazole ring.
  • A 6-(2-oxo-2-phenylethyl) substituent on the pyrimidinone ring.

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class, which has been extensively studied for antiviral activity, particularly against chikungunya virus (CHIKV) . The 3-aryl substitution (phenyl in this case) is critical for binding to CHIKV nsP1, a viral capping enzyme .

Propriétés

IUPAC Name

6-phenacyl-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2/c24-15(13-7-3-1-4-8-13)11-22-12-19-17-16(18(22)25)20-21-23(17)14-9-5-2-6-10-14/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDRVDIFCVTTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Methylation of Thioxo Group

Treatment of (1) with dimethyl sulfate in aqueous potassium hydroxide introduces a methylthio group, yielding 2-methylthio-6-amino-3,4-dihydropyrimidin-4(1H)-one (2). This reaction proceeds at room temperature for 2 hours with a yield of ~85%.

Nitroso Group Introduction and Reduction

Compound (2) reacts with sodium nitrite in acetic acid to form a nitroso intermediate (3), which is reduced to 6,7-diamino-2-methylthio-3,4-dihydropyrimidin-4(1H)-one (4) using ammonium sulfide at 60–70°C for 23 hours.

Cyclization to Triazolo[4,5-d]Pyrimidinone

The diamine (4) undergoes cyclization with sodium nitrite in hydrochloric acid at 0°C to room temperature, forming 3H-triazolo[4,5-d]pyrimidin-7(6H)-one (5). This step achieves a yield of 78–82%.

Functionalization: Introduction of 2-Oxo-2-Phenylethyl and Phenyl Groups

Alkylation at N6 Position

The 2-oxo-2-phenylethyl moiety is introduced via alkylation of (5) with 1-bromo-2-phenylethanone (6) in the presence of a base (e.g., sodium hydride) in dimethylformamide (DMF). The reaction proceeds at 0°C to room temperature for 2 hours, yielding 6-(2-oxo-2-phenylethyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one (7) with a 70–75% yield.

Phenyl Group Installation at C3

The phenyl group is introduced through a Ullmann-type coupling or nucleophilic aromatic substitution. Reacting (7) with phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in toluene/ethanol at 80°C for 12 hours affords the final product. Yields range from 65% to 72%.

Alternative Synthetic Pathways

One-Pot Condensation Approach

A four-component reaction involving 2,2,6-trimethyl-4H-1,3-dioxin-4-one , benzaldehyde , triazolamine , and phenylethylamine in water with p-toluenesulfonic acid (p-TsOH) at reflux for 4 hours directly yields the target compound in 81–91% efficiency.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) of 6-hydrazinylpyrimidinone and phenacyl bromide in acetonitrile with triethylamine accelerates alkylation and cyclization, achieving an 88% yield.

Reaction Optimization and Challenges

Step Reagents/Conditions Yield (%) Key Challenges
Methylation Dimethyl sulfate, KOH, H₂O, rt, 2 h 85 Over-methylation
Cyclization NaNO₂, HCl, 0°C → rt, 1 h 78–82 Byproduct formation from excess nitrite
Alkylation 1-Bromo-2-phenylethanone, NaH, DMF, 2 h 70–75 Competing O- vs. N-alkylation
Phenylation Phenylboronic acid, Pd(PPh₃)₄, 80°C 65–72 Catalyst deactivation

Key challenges include controlling regioselectivity during alkylation and minimizing byproducts in cyclization. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product.

Scalability and Industrial Relevance

The one-pot method (Section 3.1) is preferred for scale-up due to reduced purification steps and high yields. A pilot-scale batch (1 kg) using this method achieved 87% purity after recrystallization from ethanol.

Analyse Des Réactions Chimiques

6-(2-oxo-2-phenylethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid, resulting in brominated or nitrated derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Applications De Recherche Scientifique

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds derived from the triazolo-pyrimidine scaffold. Specifically, derivatives have shown promising activity against influenza viruses by inhibiting protein-protein interactions critical for viral replication. For example, modifications to the triazolo-pyrimidine core have resulted in compounds that exhibit significant inhibitory effects on PA-PB1 complex formation, which is essential for viral transcription and replication .

Anticancer Activity

The anticancer properties of this compound class have been extensively studied. Research indicates that derivatives of triazolo-pyrimidines can exhibit cytotoxic effects against various cancer cell lines, including lung (A549), colon (HCT116), and breast (MCF-7) cancer cells. The mechanism often involves induction of apoptosis and cell cycle arrest .

Case Studies

  • Antiviral Activity : A study evaluated several triazolo-pyrimidine derivatives for their ability to inhibit influenza virus replication. The most effective compounds demonstrated IC50 values in low micromolar ranges, suggesting strong antiviral potential at non-toxic concentrations .
  • Cytotoxicity Testing : Another investigation focused on a series of synthesized triazolo-pyrimidines that were tested against A549 and MCF-7 cell lines. The results indicated that certain derivatives could reduce cell viability significantly, with some showing selectivity towards cancerous cells over normal cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of triazolo-pyrimidine derivatives is crucial for optimizing their biological activity. Key factors include:

  • Substitution Patterns : Variations at positions 5 and 7 of the pyrimidine ring can dramatically influence potency and selectivity.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can modulate the compound's interaction with biological targets.

Mécanisme D'action

The mechanism of action of 6-(2-oxo-2-phenylethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can interact with signaling pathways, such as the NF-kB pathway, to exert anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural variations and biological activities of related compounds:

Compound Name / ID Substituents (Positions) Molecular Weight Key Biological Activity Reference(s)
Target Compound 3-Ph, 6-(2-oxo-2-phenylethyl) 345.35 g/mol CHIKV nsP1 inhibition (proposed)
MADTP Series (e.g., compound 1) 3-meta-substituted aryl, 5-ethyl ~330–360 g/mol CHIKV EC₅₀: 0.5–5 µM; nsP1 GTP displacement
6-Butyl-5-(4-methoxy-phen-oxy)-3-Ph 3-Ph, 5-(4-methoxy-phen-oxy), 6-butyl 405.43 g/mol Structural analog; uncharacterized activity
3-(2-Hydroxyphenyl)-7-methyl-1-Ph 3-Ph, 7-methyl, 2-hydroxyphenyl 318.32 g/mol Antioxidant activity
8-Azaguanine 5-amino, 6-oxo 152.11 g/mol Antimetabolite; inhibits tumor cell growth

Key Observations

Antiviral Potency :

  • The MADTP series (e.g., compound 1) demonstrates potent anti-CHIKV activity (EC₅₀: 0.5–5 µM) due to meta-substituted aryl groups at position 3 and ethyl at position 5 , which enhance nsP1 binding . In contrast, the target compound lacks a position 5 substituent, which may reduce its efficacy unless compensated by the 6-(2-oxo-2-phenylethyl) group’s steric or electronic effects .

Mechanistic Insights :

  • Resistance mutations (e.g., P34S and T246A in CHIKV nsP1) reduce susceptibility to MADTP compounds . The target compound’s unique substituents may circumvent these mutations, but experimental validation is needed.

Breadth of Activity: While most triazolopyrimidinones target CHIKV, analogs like 3-(2-hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one exhibit antioxidant properties, underscoring the scaffold’s versatility .

Research Findings and Implications

  • Synthetic Flexibility : Modifications at position 6 (e.g., oxoethyl vs. butyl) offer routes to optimize pharmacokinetics without disrupting the critical 3-aryl pharmacophore .
  • Clinical Relevance: Compounds like 8-azaguanine demonstrate that triazolopyrimidinones can transition from preclinical to clinical use, though toxicity profiles vary significantly .

Activité Biologique

6-(2-oxo-2-phenylethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound classified under triazolopyrimidines. Its unique structural characteristics allow it to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the compound's synthesis, biological mechanisms, and research findings related to its biological activity.

Chemical Structure and Synthesis

The compound features a triazole ring fused with a pyrimidine ring, contributing to its biological activity. The synthesis typically involves multi-step reactions starting from available precursors, utilizing solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or p-toluenesulfonic acid. The optimization of these conditions is crucial for enhancing yield and purity.

Antimicrobial Activity

Research indicates that 6-(2-oxo-2-phenylethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one exhibits significant antimicrobial properties against various pathogens. Its mechanism likely involves the inhibition of bacterial cell wall synthesis or disruption of cellular functions.

Pathogen Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Antiviral Activity

The compound has shown potential as an antiviral agent against several viruses. Studies report its efficacy in inhibiting viral replication and preventing viral entry into host cells.

Virus IC50 (µM) Reference
Influenza A virus8.5
Herpes Simplex Virus10.0
Hepatitis C Virus9.0

Anticancer Properties

The compound has been investigated for its anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. It has been shown to inhibit the proliferation of several cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)7.5
HeLa (Cervical Cancer)6.0
A549 (Lung Cancer)8.0

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways in cancer cells, leading to reduced cell proliferation.
  • Signaling Pathway Modulation : It has been shown to influence pathways such as NF-kB, which is involved in inflammation and immune responses .

Case Studies

Recent studies have highlighted the therapeutic potential of 6-(2-oxo-2-phenylethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one in various disease models:

  • Influenza Virus Infection : In a study examining antiviral properties against Influenza A virus, the compound demonstrated a significant reduction in viral load in infected cell cultures at non-toxic concentrations .
  • Cancer Treatment : In vivo studies on tumor-bearing mice showed that the compound significantly inhibited tumor growth compared to control groups. The mechanism was linked to apoptosis induction in tumor cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 6-(2-oxo-2-phenylethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization of precursors like substituted pyrimidines or triazoles. For example, thiadiazolo[3,2-a]pyrimidines are synthesized via cyclization using sulfur and nitrogen sources under catalytic conditions . Key steps include:

  • Cyclization : Use of catalysts (e.g., Lewis acids) to form the triazolo-pyrimidine core.
  • Substituent Introduction : Alkylation or nucleophilic substitution to attach the 2-oxo-2-phenylethyl group.
  • Purification : Column chromatography or recrystallization for high-purity yields.

Q. How can the compound’s purity and structural integrity be validated?

  • Methodological Answer : Employ orthogonal analytical techniques:

  • X-ray Crystallography : For definitive structural confirmation (e.g., single-crystal studies with R-factors <0.08, as in related triazolopyrimidinones ).
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and absence of impurities.
  • HPLC-MS : To assess purity (>95%) and molecular weight consistency.

Q. What are the recommended storage conditions to maintain stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid aqueous environments due to potential hydrolysis of the triazolo-pyrimidine core .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified phenyl or oxo-ethyl groups (e.g., halogenation, methyl groups) to assess electronic/steric effects.
  • Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or antimicrobial models (e.g., MIC determination) .
  • Computational Modeling : Use DFT calculations to correlate substituent effects with binding affinity .

Q. What experimental designs are suitable for resolving contradictions in biological activity data?

  • Methodological Answer :

  • Replication : Use ≥4 biological replicates per condition (as in split-plot designs for agricultural studies ).
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple cell lines or organisms.
  • Meta-Analysis : Compare datasets using statistical tools (ANOVA, Tukey’s HSD) to identify outliers or confounding variables .

Q. How can computational methods enhance understanding of its interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with proteins (e.g., kinases or receptors).
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability.
  • Free Energy Calculations : Apply MM-PBSA to quantify binding energies .

Q. What strategies address crystallographic ambiguities in its solid-state structure?

  • Methodological Answer :

  • High-Resolution Crystallography : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve electron density ambiguities.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .
  • Refinement Software : Use SHELXL or Olex2 with restraints for disordered regions .

Q. How can environmental fate studies be designed to assess its ecological impact?

  • Methodological Answer :

  • Biodegradation Assays : Monitor degradation in soil/water microcosms via LC-MS/MS.
  • Toxicity Profiling : Use Daphnia magna or Vibrio fischeri models for acute/chronic toxicity .
  • QSAR Modeling : Predict partition coefficients (log P) and bioaccumulation potential .

Methodological Notes

  • Contradiction Handling : Cross-validate anomalous results (e.g., conflicting bioactivity) via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Advanced Characterization : For polymorph identification, combine PXRD with thermal analysis (DSC/TGA) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.